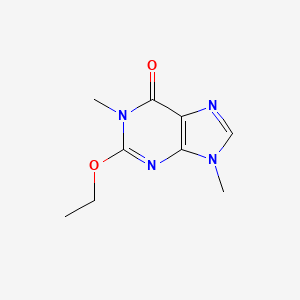
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine, also known as 25CN-NBOH, is a research chemical that belongs to the 2C family of phenethylamines. It is a potent agonist of the serotonin receptor, and its effects on the human body are currently being studied by scientists around the world.
Mécanisme D'action
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to a cascade of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine are still being studied. However, it is believed that it may have a role in the regulation of mood, appetite, and sleep. It may also have an impact on the immune system and the body's response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine in lab experiments is its potency and selectivity as a serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin receptors in the body. However, its potential for toxicity and its limited availability may pose limitations for its use in some experiments.
Orientations Futures
There are several potential future directions for research on (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine. One area of interest is its potential use in the treatment of mental health disorders, particularly depression and anxiety. Another area of interest is its role in the regulation of the immune system and its potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine and its potential for toxicity.
Méthodes De Synthèse
The synthesis of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine is a complex process that involves several steps. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with 2-chloro-4-isopropoxy-5-methoxybenzylamine to form the intermediate product. The final step involves the reduction of the intermediate product to yield (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine.
Applications De Recherche Scientifique
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine is currently being studied for its potential use in the treatment of various mental health disorders, including depression, anxiety, and addiction. It is also being investigated for its potential use in the field of neuroscience, particularly in the study of serotonin receptors and their role in the brain.
Propriétés
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12(2)21-17-10-15(18)13(9-16(17)20-3)11-19-14-7-5-4-6-8-14/h4-10,12,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAKNQASNAJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)CNC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)



![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)
![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)




![3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5742108.png)